2-Furan-2-yl-ethylamine

Description

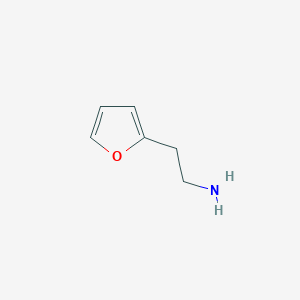

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSLNSHMUQXSQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360632 | |

| Record name | 2-Furan-2-yl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-46-6 | |

| Record name | 2-Furanethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furan-2-yl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Furanethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(Furan-2-yl)ethanamine

Abstract: 2-(Furan-2-yl)ethanamine, a heterocyclic amine, serves as a valuable structural motif in medicinal chemistry and organic synthesis. As a bioisostere of the well-known 2-phenethylamine scaffold, it provides a strategic avenue for researchers to explore novel chemical space and modulate physicochemical and pharmacological properties. This guide offers a comprehensive overview of the fundamental basic properties of 2-(Furan-2-yl)ethanamine, designed for researchers, scientists, and professionals in drug development. It covers key physicochemical characteristics, established analytical and synthetic methodologies, and a summary of its known toxicological and pharmacological context, supported by authoritative references.

Introduction: The Significance of the Furan-Ethylamine Scaffold

2-(Furan-2-yl)ethanamine (also known as 2-furanethanamine) is an organic compound featuring a furan ring connected to an ethylamine side chain.[1] Its significance in the scientific community, particularly in drug discovery, stems from its role as a bioisosteric replacement for the phenyl ring in phenethylamine-based compounds. This substitution of a benzene ring with a furan ring—a "ring replacement strategy"—is a pivotal technique in the hit-to-lead optimization phase of drug development.[2] It allows for the fine-tuning of critical properties such as metabolic stability, receptor binding affinity, lipophilicity, and overall bioavailability.[2][3]

The furan moiety, with its unique electronic properties and ability to participate in hydrogen bonding, offers a different interaction profile with biological targets compared to its carbocyclic counterpart.[3] Consequently, derivatives of 2-(Furan-2-yl)ethanamine are actively investigated as ligands for a variety of therapeutic targets, including monoamine oxidases (MAO) and GABA receptors, positioning this scaffold as a key player in neuroscience research.[2]

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is paramount for its application in research and development, influencing everything from reaction conditions to formulation and bioavailability.

General and Structural Properties

| Property | Value | Source(s) |

| CAS Number | 1121-46-6 | [4][5] |

| Molecular Formula | C₆H₉NO | [1][4] |

| Molecular Weight | 111.14 g/mol | [1] |

| Appearance | Yellow to Brown Sticky Oil to Semi-Solid; Colorless to pale yellow liquid | [4][5] |

| IUPAC Name | 2-(furan-2-yl)ethanamine | [1] |

| Synonyms | 2-Furanethanamine, 2-(2-Aminoethyl)furan, 2-(2-Furyl)ethylamine | [4][5] |

Key Quantitative Descriptors

The basicity of the ethylamine group and the overall lipophilicity are critical determinants of the molecule's behavior in both chemical and biological systems.

| Parameter | Value | Details and Significance | Source(s) | | --- | --- | --- | | pKa | 9.59 ± 0.10 (Predicted) | The predicted pKa indicates that the ethylamine side chain is protonated at physiological pH (7.4), a crucial factor for receptor interaction and solubility in aqueous media. |[4][5] | | ACD/LogP | 1.13 | This value suggests a moderate level of lipophilicity, indicating a balance between aqueous solubility and membrane permeability. |[4] | | Water Solubility | 87,963.1 mg/L (Predicted) | High predicted water solubility is consistent with the presence of the polar amine and furan oxygen functionalities. |[6] | | Vapor Pressure | 2.163 mmHg at 25°C | Indicates the compound is a relatively volatile liquid under standard conditions. |[4][5] | | Boiling Point | 162.5 °C at 760 mmHg | Standard boiling point. |[7] | | Flash Point | 52.1 °C | Classifies the compound as a flammable liquid, requiring appropriate safety precautions during handling. |[7] | | Density | 1.022 g/cm³ | Slightly denser than water. |[5][7] |

Synthesis and Manufacturing

The synthesis of 2-(Furan-2-yl)ethanamine and its derivatives is well-established, with reductive amination being a primary and efficient route.

Reductive Amination of Furan-2-carbaldehyde

This is a common and high-yielding approach.[2] The process involves the reaction of a furan-containing aldehyde (like furan-2-carbaldehyde, also known as furfural) with an amine source to form an imine intermediate, which is subsequently reduced to the target amine.[2][8]

Causality Behind Experimental Choices:

-

Starting Material: Furfural is an ideal precursor as it is readily available and can be derived from renewable biomass sources, aligning with green chemistry principles.[8]

-

Reducing Agent: Sodium borohydride (NaBH₄) is often chosen for its selectivity and mild reaction conditions. Catalytic hydrogenation (H₂/Pd) is another effective method, particularly for industrial-scale synthesis.[2] The choice depends on substrate compatibility and desired scale.

General Synthesis Workflow Diagram

Sources

- 1. 2-(Furan-2-yl)ethan-1-amine | C6H9NO | CID 1132863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Page loading... [guidechem.com]

- 5. lookchem.com [lookchem.com]

- 6. 2-Furan-2-yl-ethylamine (1121-46-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Furan-2-yl-ethylamine from Furan

Abstract

2-Furan-2-yl-ethylamine is a valuable chemical intermediate, serving as a crucial building block in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] Its synthesis from furan, a platform chemical readily derived from renewable biomass, represents a key strategy in sustainable chemistry.[3][4] This guide provides a comprehensive technical overview of the primary synthetic routes to produce this compound, starting from furan. We will explore multi-step pathways, delving into the mechanistic underpinnings, providing detailed experimental protocols, and offering a comparative analysis to inform route selection for research, development, and scale-up applications.

Introduction: Strategic Importance and Synthetic Overview

The furan moiety is a privileged scaffold in medicinal chemistry, and its incorporation into more complex molecules often begins with functionalized building blocks like this compound. The challenge lies in efficiently converting the stable aromatic furan ring into the desired ethylamine side-chain. Direct alkylation of furan with reagents like 2-chloroethylamine is one possible approach, but it can be complicated by polysubstitution and the acid-sensitive nature of the furan ring.[5][6]

A more robust and controllable strategy involves a multi-step approach that begins with the formylation of furan to produce furfural. Furfural, a versatile intermediate, can then be elaborated into the target ethylamine through several distinct chemical pathways. This guide will focus on two of the most effective and well-documented routes originating from furfural:

-

The Henry Reaction Pathway: A two-step sequence involving the condensation of furfural with a nitroalkane, followed by the reduction of the resulting nitroalkene.

-

The Leuckart Reaction Pathway: An alternative route that proceeds through the intermediate 2-acetylfuran, which is then converted to the amine via reductive amination.

By understanding the causality behind the experimental choices in each pathway, researchers can select the most appropriate method based on available resources, desired scale, and specific project requirements.

Chapter 1: The Gateway Intermediate: Formylation of Furan

The indispensable first step in these synthetic sequences is the conversion of furan to furan-2-carbaldehyde (furfural). The Vilsmeier-Haack reaction is the premier method for this transformation, offering high yields and regioselectivity for the 2-position of the furan ring due to its electron-rich nature.[7][8]

Mechanism and Rationale: The Vilsmeier-Haack Reaction

The reaction proceeds by forming the "Vilsmeier reagent," an electrophilic chloromethyliminium salt, from the interaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[9][10] Furan, acting as a nucleophile, attacks this electrophile. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde, furfural.[10][11] This method is preferred over Friedel-Crafts formylation because it avoids the harsh Lewis acids that can cause polymerization of the furan ring.[6]

Caption: Workflow for the Vilsmeier-Haack formylation of furan.

Experimental Protocol 1: Synthesis of Furfural from Furan

Reagents:

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Furan

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate solution, saturated

-

Sodium bicarbonate solution, saturated

Procedure:

-

In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF (1.2 equivalents) to 0°C in an ice bath.

-

Slowly add POCl₃ (1.1 equivalents) dropwise to the DMF, ensuring the temperature remains below 10°C. The formation of a solid or viscous liquid indicates the generation of the Vilsmeier reagent.[7] Stir the mixture at 0°C for an additional 30 minutes.

-

Dissolve furan (1.0 equivalent) in anhydrous DCM and add this solution to the freshly prepared Vilsmeier reagent at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and add a saturated solution of sodium acetate until the pH is neutral.

-

Stir the mixture vigorously for 1 hour to ensure complete hydrolysis.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure furan-2-carbaldehyde (furfural).

Chapter 2: Pathway A - The Henry Reaction Route

This pathway constructs the ethylamine side chain through a C-C bond formation followed by reduction. It is a reliable and high-yielding method.

Step 2A: Synthesis of 2-(2-Nitrovinyl)furan

The Henry reaction (or nitroaldol reaction) involves the base-catalyzed condensation of furfural with nitromethane. The subsequent dehydration of the intermediate nitro-alcohol occurs readily to yield the conjugated nitroalkene, 2-(2-nitrovinyl)furan.[12][13]

Protocol 2A: Furfural Condensation with Nitromethane

-

Dissolve furfural (1.0 equivalent) in methanol.

-

Add nitromethane (1.5 equivalents) to the solution.

-

Cool the mixture to 0°C and slowly add an aqueous solution of sodium hydroxide (2.0 equivalents) while stirring.

-

Allow the reaction to stir at room temperature overnight.

-

Acidify the mixture by carefully pouring it into a beaker of ice containing concentrated hydrochloric acid.

-

The yellow precipitate of 2-(2-nitrovinyl)furan is collected by filtration, washed with cold water, and dried. Recrystallization from ethanol can be performed for further purification.

Step 2B: Reduction of 2-(2-Nitrovinyl)furan to this compound

The critical final step is the reduction of the nitro group and the carbon-carbon double bond. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, as it readily reduces both functionalities.[14] Catalytic hydrogenation can also be employed, though care must be taken to avoid over-reduction of the furan ring.[15]

Caption: The Henry Reaction pathway to this compound.

Protocol 2B: LiAlH₄ Reduction

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (3.0-4.0 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C.

-

Dissolve 2-(2-nitrovinyl)furan (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction back to 0°C and quench it carefully by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the filter cake thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude amine by vacuum distillation.

Chapter 3: Pathway B - The Leuckart Reaction Route

This pathway proceeds via a ketone intermediate and utilizes a classic named reaction for the amination step.

Step 3A: Synthesis of 2-Acetylfuran

The first step in this sequence is the Friedel-Crafts acylation of furan to produce 2-acetylfuran. This reaction typically uses acetic anhydride as the acylating agent and a mild Lewis acid catalyst to avoid degradation of the furan ring.[16]

Protocol 3A: Acylation of Furan

-

Charge a flask with acetic anhydride (1.5 equivalents).

-

Add a catalytic amount of a mild Lewis acid, such as phosphoric acid or boron trifluoride etherate.[6]

-

Cool the mixture to 0°C and add furan (1.0 equivalent) dropwise.

-

Allow the reaction to stir at room temperature for several hours until completion.

-

Work up the reaction by pouring it into water, neutralizing with sodium bicarbonate, and extracting with an organic solvent (e.g., diethyl ether).

-

Dry, concentrate, and purify the 2-acetylfuran by vacuum distillation.

Step 3B: Conversion of 2-Acetylfuran to this compound

The Leuckart reaction is a reductive amination process that converts ketones or aldehydes into amines using ammonium formate or formamide as both the nitrogen source and the reducing agent.[17][18] The reaction requires high temperatures and proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to the primary amine.[17][19]

Protocol 3B: Leuckart Reaction

-

In a round-bottom flask fitted with a reflux condenser, mix 2-acetylfuran (1.0 equivalent) with an excess of ammonium formate (3-5 equivalents).

-

Heat the mixture to 160-180°C and maintain this temperature for 6-12 hours. The reaction progress can be monitored by observing the cessation of CO₂ evolution.

-

Cool the reaction mixture and add an aqueous solution of hydrochloric acid. Heat the mixture to reflux for several hours to hydrolyze the intermediate formamide.

-

After cooling, make the solution strongly basic with NaOH or KOH.

-

Extract the liberated amine with diethyl ether or another suitable organic solvent.

-

Dry the organic extracts over anhydrous potassium carbonate, filter, and remove the solvent.

-

Purify the target amine by vacuum distillation.

Chapter 4: Comparative Analysis of Synthetic Routes

The choice between the Henry and Leuckart pathways depends on several factors, including reagent availability, safety considerations, and desired throughput.

| Feature | Pathway A: Henry Reaction | Pathway B: Leuckart Reaction |

| Starting Carbonyl | Furfural | 2-Acetylfuran |

| Key Reactions | Henry Condensation, Nitro/Alkene Reduction | Friedel-Crafts Acylation, Leuckart Reaction |

| Key Reagents | Nitromethane, LiAlH₄ | Acetic Anhydride, Ammonium Formate |

| Number of Steps | 2 (from furfural) | 2 (from furan) |

| Yields | Generally good to high | Moderate to good |

| Safety Concerns | Use of highly reactive and pyrophoric LiAlH₄ requires stringent anhydrous conditions and careful quenching. | High reaction temperatures (160-180°C) are required. |

| Scalability | Handling large quantities of LiAlH₄ can be hazardous. Catalytic hydrogenation may be a safer alternative for the reduction step on a larger scale. | The high temperatures and long reaction times may be less energy-efficient for large-scale production. |

Conclusion

The synthesis of this compound from furan is most effectively achieved through a multi-step process via the furfural intermediate. Both the Henry Reaction Pathway and the Leuckart Reaction Pathway offer viable methods to achieve the target molecule.

-

The Henry Reaction route is often favored for its typically higher yields and well-defined reaction conditions. However, the reliance on lithium aluminum hydride for the reduction step necessitates specialized equipment and handling procedures, posing a scalability challenge.

-

The Leuckart Reaction route provides an alternative that avoids highly reactive metal hydrides but requires high thermal energy input.

For laboratory-scale synthesis, the Henry reaction often provides a more reliable and higher-yielding outcome, provided the necessary safety precautions for handling LiAlH₄ are in place. For industrial applications, further process development would likely focus on replacing the LiAlH₄ reduction with a safer, more scalable catalytic hydrogenation process. This guide provides the foundational protocols and strategic insights necessary for researchers to successfully synthesize this important chemical intermediate.

References

-

5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants. (Source: PMC - NIH, URL: [Link])

-

Notes - Formylation of Furans. (Source: ResearchGate, URL: [Link])

-

Vilsmeier-Haack Reaction. (Source: Organic Chemistry Portal, URL: [Link])

- CN101125840A - Grignard reagent synthesis reaction solvent in maltol production.

- EP0037588B1 - Method of preparing furfuryl alcohols.

-

Vilsmeier-Haack Reaction. (Source: Chemistry Steps, URL: [Link])

- CN101129184A - Grignard reaction method in production of maltol.

-

Clean synthesis of furfural oxime through liquid-phase ammoximation of furfural over titanosilicate catalysts. (Source: Green Chemistry (RSC Publishing), URL: [Link])

-

Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. (Source: PMC - NIH, URL: [Link])

-

Electrocatalytic reduction of furfural for selective preparation of 2-methylfuran over a trace Ni assisted Cu catalyst. (Source: Catalysis Science & Technology (RSC Publishing), URL: [Link])

-

Reductive amination. (Source: Wikipedia, URL: [Link])

-

Development of the Synthetic Route to PF-06878031 Part 2: Amide Reduction Route. (Source: ResearchGate, URL: [Link])

-

Common Reactions of Furfural to scalable processes of Residual Biomass. (Source: ResearchGate, URL: [Link])

-

Common reactions of furfural to scalable process of residual biomass. (Source: SciELO Colombia, URL: [Link])

-

Leuckart reaction. (Source: Wikipedia, URL: [Link])

-

An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. (Source: PMC - NIH, URL: [Link])

-

Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (Source: NIH, URL: [Link])

-

THE LEUCKART REACTION. (Source: organic-chemistry.org, URL: [Link])

-

Recent Advances in Catalytic Hydrogenation of Furfural. (Source: MDPI, URL: [Link])

-

Amine synthesis by amide reduction. (Source: Organic Chemistry Portal, URL: [Link])

-

Cas 1121-46-6,this compound. (Source: LookChem, URL: [Link])

-

General routes for amide reduction. (Source: ResearchGate, URL: [Link])

-

Tunable Catalytic Reduction of Furfural with Formic Acid and Sodium Formate Into Furan and Tetrahydrofuran Derivatives. (Source: ResearchGate, URL: [Link])

-

How can I reduce amide into amine in presence of secondary alcohol?. (Source: ResearchGate, URL: [Link])

-

Preparation of Aliphatic Amines by the Leuckart Reaction. (Source: preprints.org, URL: [Link])

-

Reduction of Amides to Amines. (Source: Master Organic Chemistry, URL: [Link])

-

Reductive Amination. (Source: YouTube, URL: [Link])

-

Catalytic synthesis of renewable 2-methylfuran from furfural. (Source: ResearchGate, URL: [Link])

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (Source: MDPI, URL: [Link])

-

Catalytic Transfer Hydrogenation of Furfural to 2-Methylfuran and 2-Methyltetrahydrofuran over Bimetallic Copper-Palladium Catalysts. (Source: PubMed, URL: [Link])

-

Recent catalytic innovations in furfural transformation. (Source: Green Chemistry (RSC Publishing), URL: [Link])

-

A continuous flow generator of acetyl nitrate for the synthesis of nitrofuran-based pharmaceuticals. (Source: ChemRxiv | Cambridge Open Engage, URL: [Link])

-

Leuckart reaction. (Source: Sciencemadness Wiki, URL: [Link])

-

Reductive Amination. (Source: Chemistry LibreTexts, URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Furan. (Source: Pharmaguideline, URL: [Link])

-

Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. (Source: PMC - NIH, URL: [Link])

-

Synthesis 2-((Furan-2-yl) Methylene)-1- Phenilhydrazone from Furfural Results of Corn Isolation and Its Utilization as Corrosion. (Source: TALENTA Publisher - Universitas Sumatera Utara, URL: [Link])

-

2-(2-nitrovinyl)furan (C6H5NO3). (Source: PubChem, URL: [Link])

-

2-(2-Nitrovinyl)furan. (Source: NIST WebBook, URL: [Link])

Sources

- 1. Cas 1121-46-6,this compound | lookchem [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. jk-sci.com [jk-sci.com]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. 2-(2-Nitrovinyl)furan 98 699-18-3 [sigmaaldrich.com]

- 13. 2-(2-Nitrovinyl)furan [webbook.nist.gov]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

- 19. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

2-Furan-2-yl-ethylamine CAS number and identifiers

An In-depth Technical Guide to 2-Furan-2-yl-ethylamine: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

This compound, also known as 2-(2-furyl)ethylamine, is a heterocyclic organic compound that has emerged as a cornerstone in medicinal chemistry and organic synthesis. Structurally, it is a bioisosteric analogue of the critical neurotransmitter scaffold, 2-phenethylamine, where the phenyl ring is replaced by a furan moiety.[1][2] This substitution imparts unique physicochemical and pharmacological properties, making it a valuable building block for developing novel therapeutics.[1] This guide provides a comprehensive technical overview of this compound, covering its chemical identity, physicochemical properties, synthesis methodologies, and applications in drug development. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their work.

Introduction: The Significance of Bioisosteric Scaffolds

The 2-phenethylamine framework is a ubiquitous feature in a vast array of biologically active molecules, including hormones, neurotransmitters (e.g., dopamine, norepinephrine), and numerous synthetic drugs.[2] In drug discovery, the strategic modification of such "privileged scaffolds" is a central tenet of lead optimization. One of the most powerful strategies in this endeavor is bioisosteric replacement, where a functional group or moiety is substituted with another that retains similar spatial and electronic characteristics, yet alters metabolic stability, potency, selectivity, or pharmacokinetic profiles.[1]

This compound exemplifies this principle. The replacement of the benzene ring with a furan ring introduces a heteroatom (oxygen), which can alter hydrogen bonding capabilities, dipole moment, and metabolic pathways without drastically changing the molecule's overall size and shape.[1] The furan ring is susceptible to different metabolic transformations than a benzene ring, which can be a critical design element to circumvent issues like hepatotoxicity associated with certain metabolites.[1] Consequently, this compound serves as a key starting material for developing ligands targeting a range of receptors, including monoamine oxidase (MAO) and γ-aminobutyric acid (GABA) receptors, positioning it as a compound of high interest in neuroscience and beyond.[1]

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational for its application in research and development.

Identifiers

A comprehensive list of identifiers for this compound is provided below, ensuring unambiguous referencing in databases and publications.

| Identifier Type | Value | Source |

| CAS Number | 1121-46-6 | [3][4][5] |

| IUPAC Name | 2-(furan-2-yl)ethanamine | [3] |

| Molecular Formula | C₆H₉NO | [3][4] |

| Molecular Weight | 111.14 g/mol | [3][4] |

| InChI | InChI=1S/C6H9NO/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4,7H2 | [3][6] |

| InChIKey | ZQSLNSHMUQXSQJ-UHFFFAOYSA-N | [3][6] |

| Canonical SMILES | C1=COC(=C1)CCN | [3] |

| EC Number | 601-166-2 | [3] |

| PubChem CID | 1132863 | [3][6] |

Physicochemical Data

The physical and chemical properties dictate the compound's behavior in various solvents and reaction conditions, which is critical for experimental design.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 162.5 °C at 760 mmHg | [4][5] |

| Density | 1.022 g/cm³ | [4][5] |

| Flash Point | 52.1 °C | [4][5] |

| Vapor Pressure | 2.163 mmHg at 25 °C | [5][7] |

| pKa | 9.59 ± 0.10 (Predicted) | [5][7] |

| Solubility | Soluble in water | [8] |

Synthesis and Manufacturing

The accessibility of this compound is crucial for its widespread use. Several synthetic routes have been developed, with reductive amination being one of the most versatile and efficient methods.

Overview of Synthetic Strategies

-

Reductive Amination of Furan-2-carbaldehyde: This is a highly common and adaptable two-step, one-pot method. It involves the initial condensation of furan-2-carbaldehyde with an amine source (like ammonia or hydroxylamine) to form an imine, which is then reduced in situ to the desired ethylamine.[1]

-

From 2-Acetylfuran: Patented processes describe the conversion of 2-acetylfuran to the target molecule. One such process involves reacting 2-chloroacetylfuran with hexamethylene tetraamine, followed by hydrolysis and subsequent reduction with a catalyst like Raney Nickel.[9][10]

Experimental Protocol: Reductive Amination

This protocol describes a general, lab-scale synthesis. The causality behind this choice is its high efficiency and applicability to producing a wide range of N-substituted derivatives by simply changing the amine source.

Objective: To synthesize this compound from furan-2-carbaldehyde.

Materials:

-

Furan-2-carbaldehyde

-

Ammonia solution (e.g., 7N in Methanol) or Ammonium Chloride

-

Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation with H₂/Pd)[1]

-

Anhydrous Methanol (Solvent)

-

Glacial Acetic Acid (Catalyst for imine formation)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Methodology:

-

Imine Formation:

-

In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve furan-2-carbaldehyde (1.0 eq) in anhydrous methanol.

-

Add the ammonia source (e.g., ammonium chloride, 1.5 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid to facilitate the condensation reaction.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The reaction can be monitored by TLC or GC-MS.

-

-

Reduction:

-

Cool the reaction mixture in an ice bath to 0-5 °C. This is critical to control the exothermic reaction of the reducing agent.

-

Slowly add the reducing agent (e.g., NaBH₄, 1.5-2.0 eq) portion-wise to the stirred solution. The slow addition prevents a rapid evolution of hydrogen gas.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding water.

-

Reduce the volume of the solvent using a rotary evaporator.

-

Add water and extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation to obtain a colorless to pale yellow liquid.

-

Synthesis Workflow Diagram

Caption: Reductive amination workflow for synthesizing this compound.

Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile scaffold for creating diverse molecular architectures with potential therapeutic value.

-

Neuroscience Research: As a structural analogue of phenethylamines, its derivatives are frequently synthesized and evaluated for activity at neuronal targets. It is a known substrate for monoamine oxidase (MAO), an enzyme critical for neurotransmitter metabolism, making it a useful tool for studying MAO inhibition.[1]

-

GABA Receptor Ligands: The scaffold is a key precursor in the design of compounds targeting the γ-aminobutyric acid type B (GABA-B) receptor, which is a crucial inhibitory synapse in the central nervous system.[1]

-

Pharmaceutical Building Block: It serves as a key intermediate in the synthesis of more complex pharmaceutical compounds.[5][11] Its amine functionality can be readily acylated or alkylated to introduce a wide variety of substituents.[1]

-

Agrochemicals: The furan moiety is also present in certain agrochemical formulations, where it can contribute to pest control solutions.[11]

Role as a Versatile Chemical Scaffold

Caption: this compound as a central scaffold for diverse derivatives.

Analytical and Quality Control Methodologies

Ensuring the purity and identity of this compound is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, especially for analyzing volatile amines.

Protocol: GC-MS Analysis with Derivatization

This protocol is adapted from established methods for analyzing volatile amines in pharmaceutical ingredients.[12] Derivatization is often necessary to improve the chromatographic behavior and mass spectral characteristics of small, polar amines.

Objective: To confirm the identity and assess the purity of a this compound sample.

Materials:

-

This compound sample

-

Derivatizing agent (e.g., Pentafluorobenzoyl chloride, PFBCl)

-

Alkaline buffer (e.g., pH 9-10)

-

Organic solvent (e.g., Hexane or Toluene)

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve a small amount of the this compound sample in the alkaline buffer. The alkaline conditions ensure the amine is in its free base form.

-

Transfer the aqueous solution to a vial containing the organic solvent.

-

-

Derivatization:

-

Add the derivatizing agent (PFBCl) to the biphasic mixture.

-

Vortex the vial vigorously for 1-2 minutes to facilitate the reaction at the interface. The PFBCl reacts with the amine to form a less polar, more volatile, and highly electron-capturing derivative, which is ideal for GC-MS analysis.

-

-

Extraction:

-

Allow the layers to separate. The derivatized analyte will partition into the organic layer.

-

Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried organic solution to a GC vial for analysis.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the prepared sample into the GC-MS.

-

GC Conditions:

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min. (Note: This program should be optimized for the specific derivative and system).

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity with fluorinated derivatives.[12]

-

Scan Range: m/z 50-500.

-

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

-

Confirm the structure by comparing the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

-

Calculate purity based on the peak area percentage relative to other detected impurities.

-

Analytical Workflow Diagram

Caption: Workflow for the GC-MS analysis of this compound.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.

-

Hazard Identification: The compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5] Some sources also indicate it may be a flammable liquid and vapor.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4] Work should be conducted in a well-ventilated area or a chemical fume hood.[4][8]

-

Handling: Avoid breathing vapors or mist.[4] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[4] Keep away from heat, sparks, and open flames.[8][13]

-

Storage: Store in a cool, dry, and well-ventilated place.[8][14] Keep the container tightly closed to prevent exposure to moisture and air.[8] Store away from incompatible materials such as strong oxidizing agents.[8]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[4]

Conclusion and Future Outlook

This compound is more than just a simple amine; it is a strategic tool in the arsenal of medicinal chemists. Its role as a bioisostere of 2-phenethylamine provides a proven pathway for modulating the properties of biologically active compounds. The straightforward and versatile synthesis routes, particularly reductive amination, ensure its accessibility for broad application. As research continues to demand novel chemical entities with fine-tuned pharmacological profiles, the importance of foundational scaffolds like this compound will only grow. Future work will likely see this compound incorporated into increasingly complex molecules, from targeted therapeutics in oncology and neurology to innovative materials and agrochemicals.

References

-

PubChem. (n.d.). 2-(Furan-2-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1121-46-6, this compound. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Furylethylamine. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Tetrahydrofurylethylamine. Retrieved from [Link]

- Google Patents. (n.d.). CA2025374A1 - Process for the preparation of 2-(2-furyl)ethanol amine.

- Google Patents. (n.d.). EP0435840A2 - Process for the preparation of 2-(2-furyl) ethanol amine.

-

Chemchart. (n.d.). This compound (1121-46-6). Retrieved from [Link]

-

National Institutes of Health. (2021). Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. Retrieved from [Link]

- Google Patents. (n.d.). KR930004196B1 - Process for preparing 2-(2-furyl) ethanol amine.

-

European Patent Office. (1990). Process for the preparation of 2-\2-thienyl-ethylamine and derivatives thereof - EP 0367233 A2. Retrieved from [Link]

-

PubMed. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. Retrieved from [Link]

-

Safrole. (n.d.). Ethylamine Properties, Reactions, and Applications. Retrieved from [Link]

-

MDPI. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

-

ResearchGate. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles | Request PDF. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-(Furan-2-yl)ethan-1-amine | C6H9NO | CID 1132863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. Cas 1121-46-6,this compound | lookchem [lookchem.com]

- 6. 2-Furylethylamine - Wikipedia [en.wikipedia.org]

- 7. Page loading... [guidechem.com]

- 8. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Furfuryl Ethylamine for Pharma & Research [nj-finechem.com]

- 9. CA2025374A1 - Process for the preparation of 2- (2-furyl)ethanol amine - Google Patents [patents.google.com]

- 10. KR930004196B1 - Process for preparing 2-(2-furyl) ethanol amine - Google Patents [patents.google.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. This compound | 1121-46-6 [chemicalbook.com]

Spectroscopic Characterization of 2-Furan-2-yl-ethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furan-2-yl-ethylamine, a heterocyclic amine, serves as a valuable building block in medicinal chemistry and drug development. Its structural motif, featuring a furan ring linked to an ethylamine side chain, is of significant interest for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its spectroscopic properties is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is grounded in established principles of spectroscopic analysis, offering field-proven insights for researchers.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound (C₆H₉NO, Molar Mass: 111.14 g/mol ) is the foundation for interpreting its spectral data.[1] The furan ring is an aromatic heterocycle with distinct electronic properties that influence the chemical shifts of its protons and carbons in NMR spectroscopy. The ethylamine side chain introduces aliphatic protons and carbons, as well as a primary amine group, which has characteristic signatures in both NMR and IR spectroscopy.

Caption: Proposed mass spectral fragmentation of this compound.

The base peak in the mass spectrum is often the m/z 81 fragment, corresponding to the highly stable furfuryl cation. Another significant fragmentation pathway involves the cleavage of the bond alpha to the amine group, which can lead to fragments at m/z 44 and 30.

Experimental Protocols

While specific experimental details for the acquisition of the presented data are not available in a single source, the following are generalized, standard protocols for the spectroscopic analysis of a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 300-500 MHz spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A 90° pulse angle and a longer relaxation delay (2-5 seconds) are typically used. Proton decoupling is employed to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. Alternatively, an ATR (Attenuated Total Reflectance) accessory can be used.

-

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean crystal or plates should be recorded first.

Mass Spectrometry (GC-MS)

-

Sample Introduction: Dilute the sample in a volatile solvent (e.g., methanol or dichloromethane) and inject it into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

GC Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program to separate the compound from any impurities.

-

MS Analysis: Acquire the mass spectrum using electron ionization (EI) at 70 eV.

Conclusion

The spectroscopic data of this compound provides a detailed fingerprint of its molecular structure. The combination of NMR, IR, and MS allows for its unambiguous identification and characterization. This technical guide, by synthesizing predicted data and established spectroscopic principles, provides researchers with a solid foundation for working with this important chemical building block. The provided protocols offer a starting point for the in-house spectroscopic analysis of this and related compounds, ensuring scientific integrity and facilitating further research and development.

References

-

PubChem. 2-(Furan-2-yl)ethan-1-amine. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 2-Furanethanamine: Properties, Synthesis, and Applications

Executive Summary: 2-Furanethanamine, a heterocyclic primary amine, serves as a valuable building block in synthetic chemistry, particularly within the realms of materials science and drug discovery. Its unique structure, combining an aromatic furan ring with a reactive ethylamine side chain, imparts a distinct set of physicochemical properties. This guide provides a comprehensive overview of 2-furanethanamine, detailing its molecular structure, physicochemical and spectroscopic properties, typical reactivity, a validated synthesis protocol, and its relevance as a structural motif in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their work.

Molecular Identity and Structure

2-Furanethanamine (CAS RN: 1121-46-6), also known as 2-(2-furyl)ethylamine, is comprised of a furan ring substituted at the 2-position with an ethanamine group. The furan ring provides an aromatic, electron-rich core, while the primary amine group offers a nucleophilic and basic site for a wide array of chemical transformations.

Physicochemical Properties

The physical properties of 2-furanethanamine are summarized below. It is a liquid at room temperature with a boiling point characteristic of a molecule of its molecular weight, capable of hydrogen bonding. The amine group confers moderate polarity and water solubility.

| Property | Value | Source(s) |

| CAS Number | 1121-46-6 | |

| Molecular Formula | C₆H₉NO | |

| Molecular Weight | 111.14 g/mol | |

| Boiling Point | 144 °C (at 650 Torr) | |

| Density | 1.0453 g/cm³ (at 20 °C) | |

| LogP (predicted) | 0.9 - 1.48 | |

| pKa (predicted) | ~9-10 (for the conjugate acid) |

Note on Melting Point: Some databases report a melting point of 204 °C. This value is anomalously high for the free base form of a small molecule and may correspond to a salt derivative (e.g., hydrochloride) or represent a database error.

Spectroscopic Profile

Experimental spectra for 2-furanethanamine are not widely published. However, a detailed spectroscopic profile can be predicted based on the known behavior of its constituent functional groups.

3.1 Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic absorptions for the primary amine and the furan ring:

-

N-H Stretch: A medium-intensity, two-pronged peak in the 3300-3400 cm⁻¹ region, characteristic of a primary amine (-NH₂).

-

C(sp²)-H Stretch (Furan): Peaks appearing just above 3000 cm⁻¹.

-

C(sp³)-H Stretch (Ethyl): Strong peaks in the 2850-2960 cm⁻¹ region.

-

N-H Bend (Scissoring): A medium to strong band around 1600 cm⁻¹.

-

C=C Stretch (Furan Ring): Absorptions around 1500-1580 cm⁻¹.

-

C-O-C Stretch (Furan Ring): A strong, characteristic band in the 1000-1100 cm⁻¹ region.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides clear signals for each part of the molecule.

-

δ ~7.3 ppm (1H, dd): Proton on C5 of the furan ring.

-

δ ~6.3 ppm (1H, dd): Proton on C4 of the furan ring.

-

δ ~6.1 ppm (1H, d): Proton on C3 of the furan ring.

-

δ ~2.9 ppm (2H, t): Methylene (-CH₂-) group adjacent to the amine.

-

δ ~2.8 ppm (2H, t): Methylene (-CH₂-) group adjacent to the furan ring.

-

δ ~1.5 ppm (2H, br s): Amine (-NH₂) protons; chemical shift can be variable and the peak is often broad.

-

-

¹³C NMR: The carbon spectrum will show six distinct signals.

-

δ ~155 ppm: C2 of the furan ring (attached to the ethyl group).

-

δ ~141 ppm: C5 of the furan ring.

-

δ ~110 ppm: C4 of the furan ring.

-

δ ~105 ppm: C3 of the furan ring.

-

δ ~42 ppm: Methylene carbon adjacent to the amine.

-

δ ~29 ppm: Methylene carbon adjacent to the furan ring.

-

3.3 Mass Spectrometry (MS) Under electron ionization (EI), 2-furanethanamine is expected to undergo characteristic fragmentation patterns.

-

Molecular Ion (M⁺•): A peak at m/z = 111.

-

Base Peak (m/z = 81): The most abundant fragment, resulting from α-cleavage (cleavage of the C-C bond adjacent to the amine). This forms the stable furfuryl cation.

-

Other Fragments: Loss of the amine group or other fragmentations of the ethyl chain would result in less abundant peaks.

Chemical Properties and Reactivity

4.1 Basicity and Salt Formation As a primary amine, 2-furanethanamine is basic and readily reacts with acids to form ammonium salts (e.g., 2-furanethanaminium chloride). The predicted pKa of the conjugate acid is in the range of 9-10, typical for a primary alkylamine. This property is crucial for its handling, purification, and use in aqueous media.

4.2 Reactivity of the Amine Group The nucleophilic -NH₂ group is the primary site of reactivity, undergoing standard transformations of primary amines, including:

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes and ketones to yield imines.

4.3 Reactivity of the Furan Ring The furan ring is an electron-rich aromatic system. However, it is sensitive to strong acids, which can cause polymerization or ring-opening. Under controlled conditions, it can undergo electrophilic aromatic substitution, although the presence of the activating ethylamine side chain (protonated under acidic conditions) complicates regioselectivity.

Synthesis Methodologies

A common and reliable method for the synthesis of 2-furanethanamine is the chemical reduction of 2-furanacetonitrile. Powerful hydride-donating reagents, such as lithium aluminum hydride (LAH), are highly effective for this transformation, converting the nitrile functional group directly into a primary amine without affecting the furan ring.

5.1 Experimental Protocol: Reduction of 2-Furanacetonitrile with LiAlH₄

-

Disclaimer: This protocol involves highly reactive and pyrophoric reagents. It must be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment and under an inert atmosphere.

-

Apparatus Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a positive pressure of dry nitrogen or argon gas.

-

Reagent Preparation: Lithium aluminum hydride (LiAlH₄, ~1.5 equivalents) is carefully suspended in a dry, ethereal solvent (e.g., anhydrous diethyl ether or THF) within the reaction flask. The suspension is cooled to 0 °C using an ice bath.

-

Substrate Addition: A solution of 2-furanacetonitrile (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure complete reduction. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: The reaction is carefully quenched by cooling the flask to 0 °C and slowly adding water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is highly exothermic and produces hydrogen gas.

-

Isolation and Purification: The resulting granular precipitate (aluminum salts) is removed by filtration. The organic filtrate is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude 2-furanethanamine can then be purified by vacuum distillation.

Applications in Research and Drug Development

The furan ring is a privileged scaffold in medicinal chemistry. Its replacement of a benzene ring can alter metabolic stability, solubility, and receptor-binding interactions. A prominent example is Ranitidine (Zantac), a histamine H₂-receptor antagonist used to decrease stomach acid production.

In the development of Ranitidine, Glaxo's researchers replaced the imidazole ring of the first-in-class drug, cimetidine, with a substituted furan ring. This strategic modification resulted in a molecule with a superior side-effect profile, a longer duration of action, and tenfold greater potency. While the side chain in Ranitidine is more complex than that of 2-furanethanamine, this case powerfully illustrates the utility of the 2-substituted furan motif in designing highly successful therapeutic agents. 2-Furanethanamine itself serves as a key starting material for creating libraries of novel furan-containing compounds for screening against various biological targets.

Safety and Handling

2-Furanethanamine is a hazardous chemical that requires careful handling.

-

GHS Classification: Flammable liquid and vapor (H226), Causes severe skin burns and eye damage (H314), Causes skin and eye irritation (H315, H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Handlers should use chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and incompatible materials such as strong oxidizing agents and acids.

Conclusion

2-Furanethanamine is a foundational chemical intermediate with a well-defined profile of physical and chemical properties. Its dual functionality—a nucleophilic primary amine and an electron-rich furan ring—makes it a versatile precursor for a broad range of more complex molecules. Understanding its spectroscopic signature, reactivity, and synthesis is essential for its effective use. The historical success of related furan-containing structures, such as Ranitidine, underscores the potential of this scaffold in the ongoing development of novel therapeutics and advanced materials.

References

-

Wikipedia. (n.d.). Ranitidine. [Link]

-

PubChem. (n.d.). Ranitidine. National Center for Biotechnology Information. [Link]

-

CAS Common Chemistry. (n.d.). 2-Furanethanamine. American Chemical Society. [Link]

-

Drugs.com. (2024, November 4). Ranitidine: Package Insert / Prescribing Information. [Link]

-

PubChem. (n.d.). 2-(Furan-2-yl)ethan-1-amine. National Center for Biotechnology Information. [Link]

-

AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]

-

University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Department of Chemistry. [Link]

-

University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Department of Chemistry. [Link]

-

PubChem. (n.d.). Ranitidine Hydrochloride. National Center for Biotechnology Information. [Link]

-

Unknown Source. (n.d.). 13C NMR spectroscopy • Chemical shift. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

ResearchGate. (n.d.). Lithium aluminum hydride. [Link]

- Google Patents. (n.d.). US20090140201A1 - Solutions of lithium aluminium hydride.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013742). [Link]

-

PubChemLite. (n.d.). 2-furanethanamine (C6H9NO). [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Unknown Source. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Unknown Source. (n.d.). Interpretation of mass spectra. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

Settimo, L., Bellman, K., & Knegtel, R. M. (2013). Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds. PubMed. [Link]

-

Journal of Food and Drug Analysis. (2015, March 28). Reactivity and stability of selected flavor compounds. [Link]

- Alluri, V. S. P. V. (2022). *Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (

The Furan Scaffold: A Historical Journey from Natural Discovery to Rational Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Potency of a Five-Membered Ring

The furan, a simple five-membered aromatic heterocycle containing an oxygen atom, has emerged as a privileged scaffold in the realm of bioactive compounds and medicinal chemistry. Its unique electronic properties, including its electron-rich nature and ability to participate in various non-covalent interactions, make it a versatile building block in both natural products and synthetic pharmaceuticals.[1] The furan ring can act as a bioisostere for other aromatic systems, such as phenyl or thiophene rings, offering opportunities to fine-tune a molecule's pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive overview of the discovery and history of furan-containing bioactive compounds, from their initial identification in nature to their development as life-saving drugs. We will explore the evolution of synthetic methodologies for accessing these crucial molecules and delve into the structure-activity relationships that govern their biological effects.

A Historical Timeline: From Rustic Origins to Blockbuster Drugs

The story of furan-containing compounds begins not in a modern laboratory, but with early observations of natural phenomena. The first documented furan derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780. However, it was the independent reports by German chemists Carl Paal and Ludwig Knorr in 1884 on the synthesis of furans from 1,4-diketones that laid the foundation for the systematic exploration of this class of compounds.[2] This seminal work, now known as the Paal-Knorr synthesis, remains a cornerstone of furan chemistry.[2]

The 20th century witnessed a surge in the discovery of both naturally occurring and synthetic furan-containing molecules with potent biological activities. This era saw the identification of toxic furanoterpenoids in stressed plants, the isolation of complex furanocembranolides from marine organisms, and the rational design of furan-based drugs that would go on to become blockbuster pharmaceuticals.

Naturally Occurring Furan-Containing Bioactive Compounds: Nature's Chemical Arsenal

A diverse array of furan-containing compounds can be found throughout the natural world, where they often play crucial roles in defense and signaling.

Furanocoumarins: A Double-Edged Sword of Phototoxicity and Therapeutic Potential

Furanocoumarins are a prominent class of naturally occurring compounds found predominantly in plant families such as Apiaceae (e.g., parsley, celery) and Rutaceae (e.g., citrus fruits).[3][4] These molecules are biosynthesized from the shikimate pathway and are characterized by a furan ring fused to a coumarin core. Their most notable biological property is their phototoxicity, which is mediated by their ability to intercalate into DNA and form covalent adducts upon exposure to ultraviolet light. This property has been harnessed for therapeutic purposes, such as in PUVA (psoralen + UVA) therapy for the treatment of psoriasis and vitiligo.[5]

Ipomeamarone: A Furanoterpenoid Phytoalexin

Ipomeamarone is a furanoterpenoid produced by sweet potatoes (Ipomoea batatas) in response to microbial infection or other stressors.[5] It acts as a phytoalexin, a substance that inhibits the growth of pathogens. However, ipomeamarone is also toxic to mammals, causing liver and lung damage. Its biosynthesis involves the cyclization of farnesyl pyrophosphate and subsequent modifications to introduce the furan ring. The discovery and characterization of ipomeamarone provided early insights into the chemical defense mechanisms of plants.

Lophotoxin: A Marine Neurotoxin with a Furan Core

Isolated from gorgonian corals of the genus Lophogorgia, lophotoxin is a potent neurotoxin that acts as an irreversible antagonist of the nicotinic acetylcholine receptor.[6][7] This furanocembranolide diterpene covalently modifies a specific tyrosine residue in the receptor's binding site, leading to neuromuscular blockade.[8] The unique structure and mechanism of action of lophotoxin have made it a valuable tool for studying the structure and function of nicotinic acetylcholine receptors.[7][9]

The Rise of Synthetic Furan-Containing Drugs: A Legacy of Innovation

The 20th century marked a paradigm shift from the discovery of naturally occurring furan compounds to the deliberate synthesis of novel furan-containing molecules with therapeutic applications. This transition was driven by a deeper understanding of disease mechanisms and the development of powerful synthetic organic chemistry techniques.

Nitrofurantoin: An Enduring Antibiotic

Nitrofurantoin, first patented in 1952 and introduced clinically in 1953, is a synthetic antibiotic that has remained a mainstay for the treatment of urinary tract infections for over seven decades.[10] Its efficacy stems from the presence of a nitro group on the furan ring.[1] Inside bacterial cells, nitrofurantoin is reduced by nitroreductases to highly reactive intermediates that non-specifically damage bacterial DNA, ribosomes, and other cellular components.[10][11][12] This multi-targeted mechanism of action is believed to be the reason for the remarkably low incidence of acquired bacterial resistance to the drug.[13][14]

Furosemide: A Powerful Loop Diuretic

Furosemide, a potent loop diuretic, was discovered in the early 1960s and has since become an essential medication for the treatment of edema associated with heart failure, liver cirrhosis, and renal disease. The furan ring in furosemide is a key structural feature that contributes to its high diuretic efficacy. It acts by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle, leading to a significant increase in the excretion of water and electrolytes.

Ranitidine: A Rationally Designed H2 Receptor Antagonist

The development of ranitidine in the late 1970s is a landmark example of rational drug design.[15] Building on the success of the first H2 receptor antagonist, cimetidine, which contained an imidazole ring, scientists at Glaxo (now GlaxoSmithKline) sought to create a more potent and safer alternative.[15] They replaced the imidazole ring with a furan ring bearing a nitrogen-containing side chain, resulting in the creation of ranitidine.[15] Introduced in 1981, ranitidine (Zantac) quickly became the world's best-selling prescription drug, revolutionizing the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[15][16]

The Evolution of Furan Synthesis: From Classical Reactions to Modern Catalysis

The ability to efficiently and selectively synthesize substituted furans is crucial for the discovery and development of new furan-containing bioactive compounds. Over the past century, the synthetic chemist's toolbox for furan construction has expanded dramatically.

Classical Furan Syntheses: The Enduring Legacy of Paal-Knorr and Feist-Benary

The Paal-Knorr synthesis , first reported in 1884, involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound to form a furan.[2][17] This reaction is highly versatile and remains one of the most widely used methods for preparing substituted furans.[17]

The Feist-Benary synthesis is another classical method that involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[18][19][20] This reaction provides access to a different substitution pattern on the furan ring compared to the Paal-Knorr synthesis.[19]

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylfuran

Materials:

-

Hexane-2,5-dione (1.0 eq)

-

p-Toluenesulfonic acid (0.1 eq)

-

Toluene

Procedure:

-

To a solution of hexane-2,5-dione in toluene, add p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to afford 2,5-dimethylfuran.[21]

Experimental Protocol: Feist-Benary Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

Chloroacetone (1.0 eq)

-

Pyridine (as a base)

-

Ethanol (as a solvent)

Procedure:

-

Dissolve ethyl acetoacetate in ethanol and add pyridine.

-

Slowly add chloroacetone to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography or distillation to yield ethyl 2,5-dimethylfuran-3-carboxylate.[22]

Modern Synthetic Methods: The Power of Catalysis

While the classical methods remain valuable, the demand for more efficient, selective, and environmentally friendly synthetic routes has driven the development of modern catalytic approaches to furan synthesis.

-

Palladium-catalyzed reactions: A wide range of palladium-catalyzed cross-coupling and cyclization reactions have been developed for the synthesis of furans from readily available starting materials such as alkynes, allenes, and halides.[23]

-

Gold-catalyzed reactions: Gold catalysts have emerged as powerful tools for the cycloisomerization of functionalized alkynes and allenes to produce highly substituted furans under mild conditions.[24]

-

Copper-catalyzed reactions: Copper catalysis offers a cost-effective and versatile platform for the synthesis of furans through various annulation and cyclization strategies.[25]

These modern methods often provide access to complex furan derivatives that are difficult to prepare using classical approaches, thereby expanding the chemical space available for drug discovery.

Structure-Activity Relationships: The Furan Ring as a Key Pharmacophore

The biological activity of furan-containing compounds is highly dependent on the substitution pattern of the furan ring. Structure-activity relationship (SAR) studies have revealed that modifications to the furan scaffold can have a profound impact on a molecule's potency, selectivity, and pharmacokinetic properties.[26]

For example, in the case of nitrofurantoin, the nitro group at the 5-position is essential for its antibacterial activity, as it is the site of reductive activation.[1] In contrast, for ranitidine, the furan ring acts as a scaffold to correctly position the side chain that interacts with the H2 receptor.[15] The replacement of the imidazole ring in cimetidine with the furan ring in ranitidine led to a significant improvement in the drug's safety profile and potency.[15]

The furan ring's ability to engage in hydrogen bonding and other polar interactions, coupled with its overall lipophilic character, allows it to effectively interact with a wide range of biological targets.[26]

Conclusion: The Enduring Legacy and Future Potential of Furan-Containing Bioactive Compounds

The journey of furan-containing bioactive compounds, from their humble beginnings in natural product extracts to their current status as indispensable therapeutic agents, is a testament to the power of chemical discovery and innovation. The furan scaffold has proven to be a remarkably versatile and effective platform for the development of new drugs and biological probes. As our understanding of disease biology deepens and our synthetic capabilities continue to expand, it is certain that the furan ring will continue to play a central role in the discovery of the next generation of bioactive molecules. The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships of furan-containing compounds, will undoubtedly lead to the development of new and improved therapies for a wide range of human diseases.

References

- A Comparative Guide to Catalysts for the Synthesis of Substituted Furans. (2025). BenchChem.

- Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. (n.d.).

- Ranitidine. (n.d.). Bionity.com.

- Nitrofurantoin: mechanism of action and implications for resistance development in common urop

- Nitrofurantoin: Mechanism of action and implications for resistance development in common uropathogens. (1994). Journal of Antimicrobial Chemotherapy.

- Furan synthesis. (n.d.). Organic Chemistry Portal.

- Lophotoxin: a novel neuromuscular toxin from Pacific sea whips of the genus Lophogorgia. (n.d.). PubMed.

- Recent Progress in the Synthesis of Furan. (n.d.). OUCI.

- Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers. (2025). BenchChem.

- Paal–Knorr synthesis. (n.d.). Wikipedia.

- What is the mechanism of Nitrofurantoin? (2024).

- Nitrofurantoin: mechanism of action and implications for resistance development in common urop

- FDA Approves Reformulated Ranitidine After 5-Year Absence. (2025). Pharmacy Times.

- RANITIDINE PUZZLE: CLEARING UP THE MUDDLE

- Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. (2015). Organic Chemistry Portal.

- Feist–Benary synthesis. (n.d.). Wikipedia.

- Feist-Bénary Reaction. (n.d.). Alfa Chemistry.

- The Rise and Fall of Ranitidine: Lessons Learned in Pharmaceutical Safety. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Rel

- Metal-Free and Sustainable Strategies in the Synthesis of Substituted Furans: A Contemporary Review. (n.d.).

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry.

- Lophotoxin: selective blockade of nicotinic transmission in autonomic ganglia by a coral neurotoxin. (n.d.). PubMed.

- Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. (2025). PMC.

- Feist-Benary synthesis of furan. (n.d.). Química Organica.org.

- Feist-Bénary Furan Synthesis. (n.d.). Ambeed.com.

- Furanocoumarins: History of Research, Diversity, Synthesis, Physiological Role in the Plant, and Medical Applic

- Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest. (n.d.). PMC.

- Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.

- Ranitidine. (n.d.). Wikipedia.

- Furan: A Promising Scaffold for Biological Activity. (2024).

- Furanocoumarins: History of Research, Diversity, Synthesis, Physiological Role in the Plant, and Medical Applic

- Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal.

- Recent Progress in the Synthesis of Furan. (n.d.).

- Paal–Knorr synthesis: An old reaction, new perspectives. (2025).

- Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021). YouTube.

- A Comparative Guide to Furan Synthesis: Benchmarking the Paal-Knorr Synthesis. (2025). BenchChem.

- Pharmacological activity of furan deriv

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2025).

- Lophotoxin irreversibly inactivates the nicotinic acetylcholine receptor by preferential association at one of the two primary agonist sites. (1984). PubMed.

- Lophotoxin is a slow binding irreversible inhibitor of nicotinic acetylcholine receptors. (1995).

- Endplate Blocking Actions of Lophotoxin. (n.d.). PubMed.

- Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. (n.d.). Anticancer Research.

- FURANOCOUMARIN BIOACTIVES IN THE APIACEAE AND RUTACEAE FAMILIES OF PLANTS. (2018).

- Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review. (2024). PMC.

- A Review on Biological and Medicinal Significance of Furan. (2023).